4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester
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Overview
Description
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline hydrochloride
- 2-Methyl-1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride
Uniqueness
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid butyl ester is unique due to its specific structural features and the presence of both hydroxyl and ester functional groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
36769-46-7 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
butyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-4-7-20-15(19)14-11-6-5-10(17)8-12(11)13(18)9-16(14)2/h5-6,8,13-14,17-18H,3-4,7,9H2,1-2H3 |
InChI Key |
KOCYRMKHWUYSTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O |
Origin of Product |
United States |
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